molecular formula C21H19FN4O4S B2672479 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1251597-02-0

2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2672479
CAS No.: 1251597-02-0
M. Wt: 442.47
InChI Key: UGZQQVYOVZAZSP-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-e][1,2,4]thiadiazine derivative featuring a 1,1-dioxido thiadiazine ring fused with a pyridine moiety. Key structural elements include:

  • A 3-fluorophenyl group at the 4-position of the pyrido-thiadiazine core, introducing electron-withdrawing effects.
  • An N-(2-methoxyphenyl)acetamide side chain, which contributes hydrogen-bonding capacity via the methoxy and amide groups.
    The 1,1-dioxido (sulfone) group enhances polarity and may influence intermolecular interactions, such as hydrogen bonding or dipole-dipole forces .

Properties

IUPAC Name

2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-30-18-9-3-2-8-17(18)24-20(27)13-25-14-26(16-7-4-6-15(22)12-16)21-19(31(25,28)29)10-5-11-23-21/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZQQVYOVZAZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide (CAS Number: 1251597-02-0) is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure combines elements of thiadiazine and pyridine derivatives, which are known for various pharmacological properties.

  • Molecular Formula : C21_{21}H19_{19}FN4_{4}O4_{4}S
  • Molecular Weight : 442.5 g/mol
  • Structure : The compound features a dioxido group and a fluorophenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications:

Anticancer Potential

Thiadiazine derivatives have been explored for their anticancer properties. The mechanism often involves the inhibition of specific kinases that play a critical role in cancer cell proliferation. For instance, compounds structurally related to this one have demonstrated activity against Aurora kinases, leading to apoptosis in cancer cells .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study on related thiadiazine compounds demonstrated effective inhibition of bacterial growth in vitro .
Anticancer Activity Research indicated that similar compounds can induce apoptosis in cancer cell lines by targeting specific signaling pathways .
Mechanistic Insights Investigations into the molecular interactions of thiadiazine derivatives revealed their potential in modulating kinase activity linked to cancer progression .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The structure suggests potential inhibition of kinases involved in cell cycle regulation and apoptosis.
  • Reactive Oxygen Species (ROS) : Compounds with dioxido groups can influence oxidative stress pathways, which are crucial in cancer therapy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure R₁ (Pyrido-Thiadiazine) R₂ (Acetamide Side Chain) Key Properties/Effects
Target Compound Pyrido-thiadiazine + sulfone 3-fluorophenyl N-(2-methoxyphenyl) Enhanced polarity (sulfone), hydrogen bonding (amide/methoxy), electron-withdrawing R₁
2-[4-(4-Methylphenyl)-1,1-Dioxo-...-yl]-N-[(4-Methylphenyl)Methyl]Acetamide (P585-2079, ) Pyrido-thiadiazine + sulfone 4-methylphenyl N-(4-methylbenzyl) Electron-donating R₁ (methyl), lipophilic benzyl side chain; reduced H-bonding vs. methoxyphenyl
2-(4-Fluorophenyl)-N-{4-[6-(4-Fluorophenyl)-Imidazo[2,1-b]Thiazol-5-yl]Pyridin-2-yl}Acetamide () Imidazo-thiazole + pyridine 4-fluorophenyl N-(pyridin-2-yl) Dual fluorophenyl groups increase lipophilicity; imidazo-thiazole may enhance π-π stacking
N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)... () Chromenone + pyrazolo-pyrimidine 3-fluorophenyl (chromenone) Complex acetamide chain Bulky chromenone core reduces solubility; fluorophenyl groups may improve target affinity

Electronic and Steric Effects

  • Target vs. In contrast, the 4-methylphenyl group in P585-2079 () is electron-donating, which may reduce polarity and increase metabolic stability .
  • Methoxy vs.

Hydrogen Bonding and Crystal Packing

The acetamide group in the target compound can act as both a hydrogen bond donor (NH) and acceptor (carbonyl), facilitating interactions with proteins or solvents. In contrast, the imidazo-thiazole derivative () lacks a strong H-bond donor, relying on aromatic stacking. Crystal packing differences may arise from these variations, influencing solubility and bioavailability .

Hypothetical Physicochemical Properties

Property Target Compound P585-2079 () Imidazo-Thiazole ()
logP ~2.5 (moderate polarity) ~3.2 (higher lipophilicity) ~3.8 (highly lipophilic)
Aqueous Solubility Moderate (sulfone, methoxy) Low (methyl groups) Very low (bulky fluorophenyl)
H-Bond Capacity High (amide + methoxy) Low (benzyl group) Moderate (pyridine N)

Note: Values inferred from structural features and QSAR principles .

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